molecular formula C15H22O3 B1199411 Ipomoeamarone CAS No. 494-23-5

Ipomoeamarone

Cat. No.: B1199411
CAS No.: 494-23-5
M. Wt: 250.33 g/mol
InChI Key: WOFDWNOSFDVCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ipomoeamarone is a furanoterpenoid compound primarily found in sweet potatoes (Ipomoea batatas). It is a phytoalexin, a type of antimicrobial and often antioxidative substance synthesized by plants in response to pathogen attack. This compound has been linked to various toxic effects, including hepatotoxicity and lung edema in cattle, and is considered a significant factor in the spoilage of sweet potatoes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ipomoeamarone can be synthesized through a series of organic reactions. The synthesis typically involves the formation of the furan ring and subsequent functionalization to introduce the necessary substituents. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation and other functional group transformations .

Industrial Production Methods: Industrial production of this compound is less common due to its toxic nature. it can be extracted from infected sweet potatoes using organic solvents. The extraction process involves homogenizing the plant material, followed by solvent extraction and purification using chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ipomoeamarone has several applications in scientific research:

    Chemistry: It serves as a model compound for studying furanoterpenoid synthesis and reactivity.

    Biology: Research on this compound helps understand plant defense mechanisms against pathogens.

    Medicine: Although toxic, studying its effects can provide insights into hepatotoxicity and pulmonary edema mechanisms.

Mechanism of Action

Ipomoeamarone exerts its effects primarily through its interaction with cellular membranes and enzymes. It disrupts membrane integrity, leading to cell lysis and death. Additionally, it can inhibit various enzymes involved in metabolic pathways, contributing to its toxic effects. The exact molecular targets and pathways are still under investigation, but its role in inducing oxidative stress is well-documented .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and the combination of its furan ring and functional groups, which contribute to its distinct reactivity and toxicological profile. Its role as a phytoalexin in sweet potatoes also sets it apart from other similar compounds .

Properties

IUPAC Name

1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDWNOSFDVCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90911590
Record name 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-23-5, 20007-82-3, 11033-12-8
Record name (+)-Ipomeamarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipomeamarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BOHLMANN 176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ipomeamarone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipomoeamarone
Reactant of Route 2
Reactant of Route 2
Ipomoeamarone
Reactant of Route 3
Ipomoeamarone
Reactant of Route 4
Reactant of Route 4
Ipomoeamarone
Reactant of Route 5
Reactant of Route 5
Ipomoeamarone
Reactant of Route 6
Reactant of Route 6
Ipomoeamarone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.